molecular formula C12H9BrN2O3 B13086612 3-Bromo-4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid CAS No. 1131594-56-3

3-Bromo-4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid

Cat. No.: B13086612
CAS No.: 1131594-56-3
M. Wt: 309.11 g/mol
InChI Key: WZUDWRHHHGUPIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid is a synthetic organic compound characterized by its unique structure, which includes a bromine atom, a cyclopropyl group, and an oxadiazole ring attached to a benzoic acid moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under dehydrating conditions.

    Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the benzoic acid moiety.

    Reduction: Reduction reactions can target the oxadiazole ring or the bromine atom, potentially leading to dehalogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include dehalogenated compounds or reduced oxadiazole derivatives.

    Substitution: Products vary depending on the nucleophile used, leading to a wide range of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-Bromo-4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid is used as a building block for the synthesis of more complex molecules. Its reactive sites allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. The oxadiazole ring is known for its antimicrobial and antifungal properties, and the compound may exhibit similar activities.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. The presence of the oxadiazole ring and the benzoic acid moiety suggests it could interact with biological targets, making it a candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid is not fully elucidated, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The oxadiazole ring may interact with biological macromolecules through hydrogen bonding or hydrophobic interactions, while the bromine atom and cyclopropyl group may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid
  • 3-Bromo-4-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic acid
  • 3-Bromo-4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acid

Uniqueness

Compared to similar compounds, 3-Bromo-4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This uniqueness may influence its reactivity and interactions with biological targets, potentially leading to different biological activities and applications.

Biological Activity

3-Bromo-4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

Chemical Structure and Properties

The molecular formula for this compound is C13H10BrN3O3C_{13}H_{10}BrN_3O_3, with a molecular weight of approximately 337.15 g/mol. The compound features a bromine atom and an oxadiazole ring, contributing to its unique reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Oxadiazole Ring : This can be achieved through the reaction of a cyclopropyl amine with a carboxylic acid derivative under dehydrating conditions.
  • Bromination : The introduction of the bromine substituent can be performed using brominating agents such as N-bromosuccinimide (NBS).
  • Coupling Reactions : The final coupling step involves linking the oxadiazole derivative with benzoic acid, often facilitated by coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide).

Biological Activity

Research has shown that compounds containing the oxadiazole moiety exhibit diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

  • MCF-7 (Breast Cancer) : IC50 values indicated potent inhibition of cell proliferation.
  • U937 (Monocytic Leukemia) : The compound showed higher potency compared to traditional chemotherapeutics like doxorubicin.

The mechanism of action appears to involve apoptosis induction, as evidenced by increased caspase activity and p53 expression in treated cells .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against several bacterial strains. In particular, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be in the low micromolar range .

Case Studies

  • Study on Anticancer Efficacy :
    A study published in MDPI evaluated various oxadiazole derivatives for their anticancer activity. The results indicated that this compound exhibited superior cytotoxicity compared to other derivatives tested against MCF-7 and U937 cell lines .
  • Antimicrobial Evaluation :
    Another investigation assessed the antimicrobial efficacy of oxadiazole derivatives against a panel of pathogens. The results showed that this compound had notable activity against both Gram-positive and Gram-negative bacteria with MIC values ranging from 0.5 to 2 µg/mL .

Properties

CAS No.

1131594-56-3

Molecular Formula

C12H9BrN2O3

Molecular Weight

309.11 g/mol

IUPAC Name

3-bromo-4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid

InChI

InChI=1S/C12H9BrN2O3/c13-9-5-7(12(16)17)3-4-8(9)10-14-11(18-15-10)6-1-2-6/h3-6H,1-2H2,(H,16,17)

InChI Key

WZUDWRHHHGUPIH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=NO2)C3=C(C=C(C=C3)C(=O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.